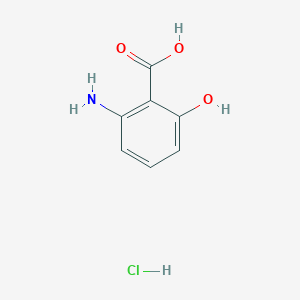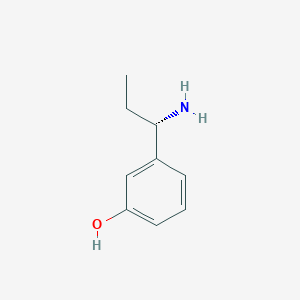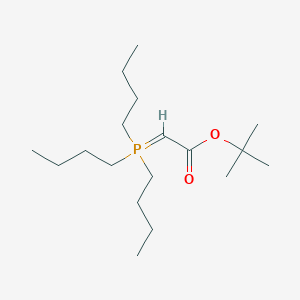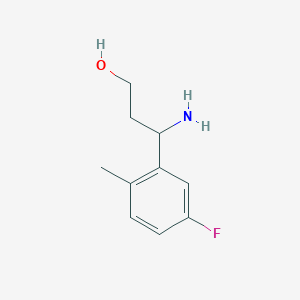
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14FNO. This compound features a fluorinated aromatic ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aromatic Substitution: The synthesis of 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol often begins with the fluorination of 2-methylphenyl derivatives. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Amination: The introduction of the amino group can be carried out via reductive amination. This involves the reaction of the fluorinated aromatic compound with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxylation: The hydroxyl group is typically introduced through a nucleophilic substitution reaction. This can be done by reacting the intermediate compound with a hydroxylating agent such as sodium hydroxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction parameters are employed to scale up the synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Hydroxylating Agents: Sodium hydroxide, hydrogen peroxide.
Major Products
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propanal.
Reduction: Formation of 3-(5-fluoro-2-methylphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, while the fluorinated aromatic ring enhances specificity and stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propan-1-ol
- 3-Amino-3-(2-methylphenyl)propan-1-ol
- 3-Amino-3-(5-chloro-2-methylphenyl)propan-1-ol
Uniqueness
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination enhances its chemical stability and reactivity, making it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(11)6-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
Clave InChI |
JWCDWPRUBSNVAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


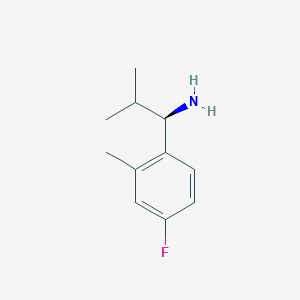
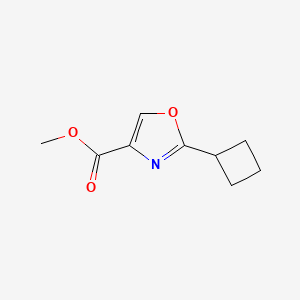
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
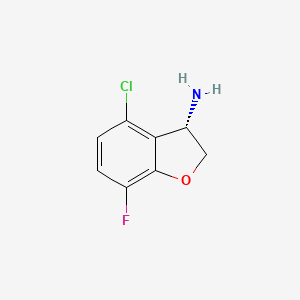
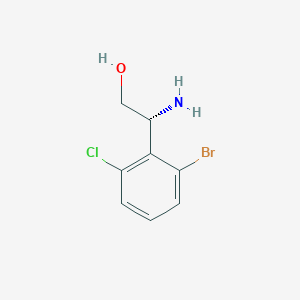
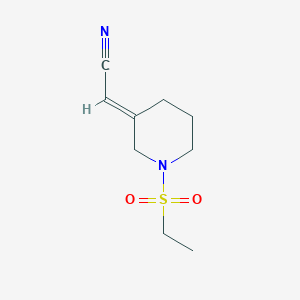
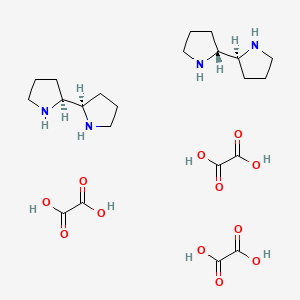
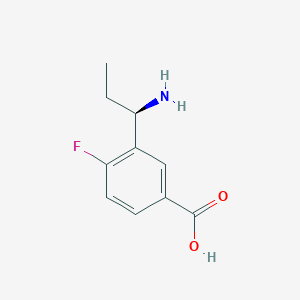
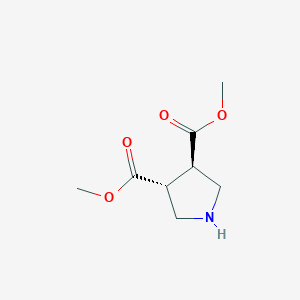
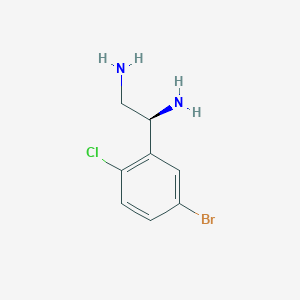
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
